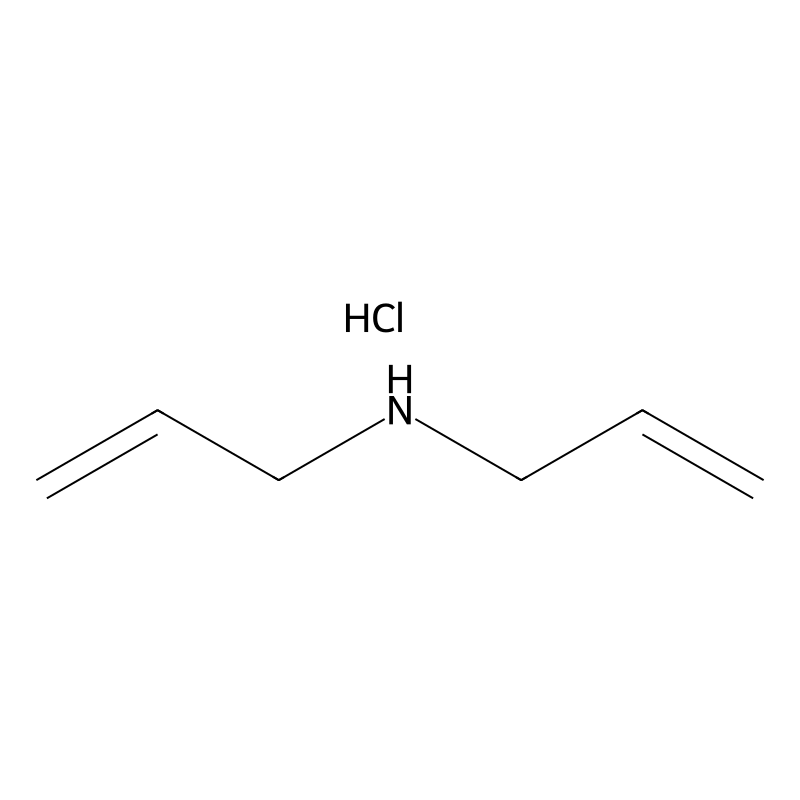Diallylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial and antifungal activity:
Studies have shown that DAH possesses antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains, including some that are resistant to conventional antibiotics and antifungals [1, 2]. This property makes DAH a potential candidate for the development of novel antimicrobial agents.
- [1] Yi, P., et al. (2010). Synergistic antibacterial activity of diallylamine hydrochloride with tetracycline against methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 65(11), 2520-2523.
- [2] Kim, J.S., et al. (2004). Antifungal activity of diallylamine against various plant pathogenic fungi. Plant Pathology Journal, 20(2), 142-146.
Gene Delivery:
DAH can be used as a non-viral vector for delivering genetic material into cells. It can complex with DNA to form nanoparticles that can be taken up by cells, allowing for the introduction of genes for research purposes [3].
- [3] Fischer, D., et al. (2003). In vitro DNA transfection with diallylamine hydrochloride and chitosan. Pharmaceutical Research, 20(7), 1001-1007.
Surface modification:
DAH can be used to modify the surface properties of various materials, including polymers, nanoparticles, and electrodes. This modification can improve the biocompatibility, adhesion, and other properties of the materials, making them more suitable for various applications [4, 5].
- [4] Sun, J., et al. (2010). Surface modification of chitosan hollow spheres by diallylamine hydrochloride for controlled release of ibuprofen. International Journal of Pharmaceutics, 389(1-2), 204-210.
- [5] Li, H., et al. (2008). Fabrication and electrochemical properties of nickel–cobalt layered double hydroxide/poly(diallylamine hydrochloride) composite electrode materials. Journal of Power Sources, 185(2), 583-588.
Diallylamine hydrochloride is an organic compound represented by the formula CHClN. It appears as a colorless liquid with an ammonia-like odor and is classified as a secondary amine with two alkene groups. The compound is primarily used as a high-charge-density monomer in various polymerization reactions, forming linear homopolymers and copolymers. Its molecular weight is approximately 133.62 g/mol, and it is stable at room temperature, exhibiting low toxicity and irritability compared to other amines .
- Polymerization: The alkenyl double bonds in diallylamine hydrochloride enable it to undergo homopolymerization or copolymerization, resulting in high-molecular-weight products.
- Formation of Derivatives: It can be converted into various derivatives such as N,N-diallyldichloroacetamide and N,N-diallyldimethylammonium chloride, which are utilized in agricultural and industrial applications .
Diallylamine hydrochloride can be synthesized through several methods:
- From Diallylamine: Diallylamine can be produced by reacting allyl chloride with ammonia, followed by the conversion of the resultant amine into its hydrochloride salt.
- Partial Hydrogenation of Acrylonitrile:This method involves the hydrogenation of acrylonitrile to yield diallylamine, which can then be converted to its hydrochloride form .
Diallylamine hydrochloride has diverse applications:
- Pharmaceutical Manufacturing: It serves as an intermediate for producing various pharmaceutical compounds.
- Textile Industry: Used as a formaldehyde-free color-fixing agent, enhancing color fastness in dyeing processes.
- Papermaking: Acts as a retention and drainage aid, improving paper quality.
- Oilfield Chemicals: Functions as a clay stabilizer and additive in acid fracturing fluids .
Diallylamine hydrochloride shares structural similarities with other compounds but has unique properties that distinguish it:
| Compound | Structure | Key Features |
|---|---|---|
| Triallylamine | HN(CHCH=CH) | Contains three alkene groups; more basic than diallylamine. |
| N,N-Dimethylaminoethylmethacrylate | HN(CH)C(C=CH)COOH | Used in polymer chemistry; less reactive than diallylamine. |
| N,N-Diallyldichloroacetamide | HN(CHCH=CH)C(O)Cl | Exhibits antimicrobial properties; used in agriculture. |
Diallylamine hydrochloride's dual alkene functionality provides unique reactivity compared to these similar compounds, making it particularly valuable in polymer synthesis and industrial applications .
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant







